molecular formula C7HF13O5S B6595464 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane CAS No. 29311-67-9

1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane

Cat. No. B6595464
CAS RN: 29311-67-9
M. Wt: 444.13 g/mol
InChI Key: AUUAIQGEFIEHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane, also known as TFVEH, is a fluorinated compound that has gained interest in scientific research due to its unique properties.

Mechanism of Action

The exact mechanism of action of 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane is not fully understood. However, it is believed to interact with cell membranes and proteins due to its hydrophobic and fluorinated nature.
Biochemical and Physiological Effects:
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane has been shown to have low toxicity and is not metabolized in the body. It has been investigated for its potential as a contrast agent for magnetic resonance imaging (MRI) due to its fluorinated nature. 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane has also been shown to have anti-fouling properties, making it useful for coating biomedical implants.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane is its unique fluorinated nature, which makes it useful for a variety of applications in scientific research. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

Future research on 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane could focus on its potential as a contrast agent for MRI, as well as its use in the development of new lubricants and coatings for biomedical implants. Additionally, further investigation into its mechanism of action could provide insight into its potential as a therapeutic agent.

Synthesis Methods

1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane can be synthesized through a two-step process. The first step involves the reaction of hexafluoropropane with trifluorovinyl alcohol to form 1-(trifluorovinyloxy)hexafluoropropane. The second step involves the reaction of 1-(trifluorovinyloxy)hexafluoropropane with sulfur trioxide to form 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane.

Scientific Research Applications

1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane has been used in scientific research as a fluorinated surfactant and as a building block for the synthesis of other fluorinated compounds. It has also been investigated for its potential as a lubricant and as a coating for biomedical implants.

properties

IUPAC Name

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O5S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23/h(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUAIQGEFIEHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF13O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892354
Record name Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane

CAS RN

29311-67-9
Record name Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.